molecular formula C23H17NO3 B14350326 5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one CAS No. 92891-51-5

5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one

Cat. No.: B14350326
CAS No.: 92891-51-5
M. Wt: 355.4 g/mol
InChI Key: GSWQJOBTTONORO-UHFFFAOYSA-N
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Description

5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one is a complex organic compound belonging to the class of naphthoacridines This compound is characterized by its unique structure, which includes a naphthalene ring fused to an acridine moiety, with methoxy groups at the 5 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate naphthalene derivatives with acridine precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and acridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted naphthoacridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may intercalate into DNA, disrupting replication and transcription processes. The methoxy groups and acridine moiety play crucial roles in its binding affinity and specificity. Additionally, the compound may generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Acridine: A simpler structure with similar biological activities but lacks the methoxy groups.

    Naphtho[2,3-c]acridine-5,8,14(13H)-trione: Another naphthoacridine derivative with different functional groups and reactivity.

Uniqueness

5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one is unique due to its specific substitution pattern and the presence of methoxy groups, which enhance its chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

92891-51-5

Molecular Formula

C23H17NO3

Molecular Weight

355.4 g/mol

IUPAC Name

5,8-dimethoxy-13H-naphtho[3,2-c]acridin-14-one

InChI

InChI=1S/C23H17NO3/c1-26-22-14-8-4-3-7-13(14)21(25)19-16(22)11-12-17-20(19)24-18-10-6-5-9-15(18)23(17)27-2/h3-12,24H,1-2H3

InChI Key

GSWQJOBTTONORO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC3=C(C4=CC=CC=C4NC3=C2C(=O)C5=CC=CC=C51)OC

Origin of Product

United States

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